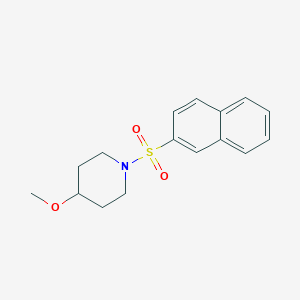

4-Methoxy-1-(naphthalen-2-ylsulfonyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methoxy-1-(naphthalen-2-ylsulfonyl)piperidine is a versatile chemical compound used in various scientific research fields. It exhibits unique properties that make it valuable in drug discovery, organic synthesis, and chemical analysis. This compound is characterized by its piperidine ring, which is substituted with a methoxy group and a naphthalen-2-ylsulfonyl group.

Mechanism of Action

Target of Action

Piperidine derivatives, a class to which this compound belongs, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Mode of Action

Piperidine derivatives are known to interact with their targets through various intra- and intermolecular reactions .

Biochemical Pathways

Piperidine derivatives are known to affect various biochemical pathways, leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Result of Action

Piperidine derivatives are known to have various biological and pharmacological activities .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Methoxy-1-(naphthalen-2-ylsulfonyl)piperidine are not fully understood yet. It is known that piperidine derivatives, to which this compound belongs, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Cellular Effects

The cellular effects of this compound are not well-documented. Piperidine derivatives have been shown to have various effects on cells . For example, some piperidine derivatives have been found to have antiaggregatory and antioxidant effects .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-known. Piperidine derivatives have been found to target various enzymes . For example, some piperidine derivatives have been found to inhibit cholinesterase and beta secretase enzymes .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-known. Piperidine derivatives have been found to be involved in various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or sodium hydroxide .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1-(naphthalen-2-ylsulfonyl)piperidine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a methoxy radical or other oxidized derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methoxy or sulfonyl groups are replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxy radicals, while reduction of the sulfonyl group may produce sulfides or thiols .

Scientific Research Applications

4-Methoxy-1-(naphthalen-2-ylsulfonyl)piperidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Piperidine Derivatives: Compounds like 4-methoxy-1-(phenylsulfonyl)piperidine and 4-methoxy-1-(benzylsulfonyl)piperidine share structural similarities with 4-Methoxy-1-(naphthalen-2-ylsulfonyl)piperidine.

Naphthalenesulfonyl Compounds: Compounds such as naphthalen-2-ylsulfonamide and naphthalen-2-ylsulfonic acid have similar sulfonyl groups attached to a naphthalene ring.

Uniqueness: this compound is unique due to its specific combination of a piperidine ring, methoxy group, and naphthalen-2-ylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

4-Methoxy-1-(naphthalen-2-ylsulfonyl)piperidine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a piperidine ring substituted with a methoxy group and a naphthalene sulfonyl moiety. This unique arrangement contributes to its biological activity.

The mechanisms through which this compound exerts its effects are not fully elucidated, but several studies suggest potential pathways:

- Receptor Interactions : The compound may interact with various neurotransmitter receptors, similar to other piperidine derivatives, which often show affinity for dopamine and serotonin transporters .

- Inhibition of Enzymatic Activity : Some studies indicate that compounds with similar structures can inhibit enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of these neurotransmitters in the synaptic cleft .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent .

- Anticancer Potential : Similar compounds have shown cytotoxic effects on cancer cell lines. The presence of the naphthalene moiety may enhance the compound's ability to induce apoptosis in tumor cells.

- Neuropharmacological Effects : Given its structural similarities to known psychoactive compounds, it may possess neuropharmacological effects that warrant further investigation into its potential as an antidepressant or anxiolytic agent .

Case Studies and Research Findings

A review of recent literature provides insight into the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant antibacterial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 10 µg/mL. |

| Study B (2022) | Reported cytotoxic effects on A431 cancer cells with an IC50 value of 15 µM, suggesting potential for further development as an anticancer agent. |

| Study C (2021) | Investigated neuropharmacological properties and found promising results in animal models for anxiety reduction. |

Properties

IUPAC Name |

4-methoxy-1-naphthalen-2-ylsulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-20-15-8-10-17(11-9-15)21(18,19)16-7-6-13-4-2-3-5-14(13)12-16/h2-7,12,15H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNRMGRJXQQADN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.